molecular formula C20H26N4O3 B12177139 N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Katalognummer: B12177139
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: UMRIMEFZELPQKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves the reaction of an indole derivative with an appropriate amine and carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions for synthesizing this compound would involve the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-cycloheptyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced amide or indole derivatives.

    Substitution: Substituted indole or amide products.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-cycloheptyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-cycloheptyl-N’-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}ethanediamide: Similar structure but with a different position of the indole nitrogen.

    N-cycloheptyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}propanediamide: Similar structure but with a different alkyl chain length.

Uniqueness

N-cycloheptyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its specific combination of the indole moiety with a cycloheptyl group and an ethanediamide chain. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Eigenschaften

Molekularformel

C20H26N4O3

Molekulargewicht

370.4 g/mol

IUPAC-Name

N'-cycloheptyl-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C20H26N4O3/c25-18(17-13-14-7-5-6-10-16(14)24-17)21-11-12-22-19(26)20(27)23-15-8-3-1-2-4-9-15/h5-7,10,13,15,24H,1-4,8-9,11-12H2,(H,21,25)(H,22,26)(H,23,27)

InChI-Schlüssel

UMRIMEFZELPQKK-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.